6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

説明

Discovery and Historical Context

The development of this compound emerged from systematic investigations into brominated pyrimidine derivatives during the mid-20th century. The compound was first documented in chemical databases with the Chemical Abstracts Service number 7150-04-1, establishing its formal recognition in the scientific literature. Historical research into barbituric acid derivatives and their halogenated analogs provided the foundational knowledge that led to the synthesis and characterization of this specific brominated pyrimidine. The compound gained particular attention when researchers discovered that 5,5-dibromo-1,3-dimethylbarbituric acid could function as a mild brominating agent, leading to the development of selective bromination protocols for activated aromatic systems. Early investigations focused on understanding the reactivity patterns of brominated uracil derivatives, which revealed the unique properties that distinguish this compound from other halogenated heterocycles.

The historical significance of this compound extends beyond its initial discovery to encompass its role in advancing synthetic methodologies. Research conducted in the 1970s demonstrated the compound's utility in constructing complex heterocyclic frameworks through multi-component reactions. These studies established fundamental principles for understanding how brominated pyrimidine derivatives participate in cyclization reactions and condensation processes. The compound's inclusion in the National Cancer Institute's collection, designated as NSC-72366, reflects its potential biological significance and its value as a research tool in medicinal chemistry investigations. The historical development of synthesis protocols for this compound has contributed significantly to the broader field of heterocyclic chemistry, providing insights into regioselective bromination and subsequent functionalization strategies.

IUPAC Nomenclature and Systematic Classification

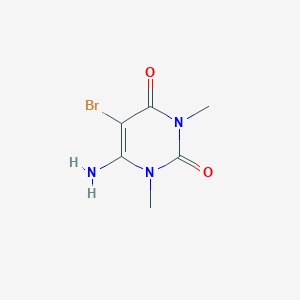

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The official IUPAC name reflects the compound's structural features systematically, beginning with the pyrimidine core structure and incorporating the positional descriptors for each substituent. The nomenclature indicates the presence of a pyrimidine ring system with dione functionality at positions 2 and 4, methyl substituents at positions 1 and 3, a bromine atom at position 5, and an amino group at position 6. The systematic name accurately conveys the complete structural information necessary for unambiguous identification of this specific isomer among related compounds.

Alternative nomenclature systems have been employed in various chemical databases and literature sources to describe this compound. The simplified name "1,3-dimethyl-5-bromo-6-aminouracil" provides a more accessible designation that emphasizes its relationship to the naturally occurring nucleobase uracil. This alternative naming convention highlights the compound's derivation from uracil through methylation and halogenation processes. The Chemical Abstracts Service has assigned multiple synonyms to facilitate database searches and literature retrieval, including variations that emphasize different structural features or systematic approaches. The molecular formula C₆H₈BrN₃O₂ provides a concise representation of the compound's elemental composition, with a molecular weight of 234.05 grams per mole.

| Nomenclature System | Designation |

|---|---|

| IUPAC Name | 6-amino-5-bromo-1,3-dimethylpyrimidine-2,4-dione |

| Common Name | 1,3-dimethyl-5-bromo-6-aminouracil |

| CAS Registry Number | 7150-04-1 |

| Molecular Formula | C₆H₈BrN₃O₂ |

| Molecular Weight | 234.05 g/mol |

| InChI Key | NTGBQOXQWAQTLU-UHFFFAOYSA-N |

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies key principles in heterocyclic chemistry, particularly regarding electron distribution and reactivity patterns within pyrimidine systems. The compound contains a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, creating a pyrimidine framework that exhibits unique electronic properties. The carbonyl groups at positions 2 and 4 contribute to the overall stability of the ring system through resonance stabilization, while simultaneously activating adjacent positions for nucleophilic attack. The positioning of the amino group at the 6-position and the bromine substituent at the 5-position creates a specific electronic environment that influences the compound's chemical behavior and synthetic utility.

The bromine substituent at the 5-position plays a crucial role in determining the compound's reactivity profile and synthetic applications. Research has demonstrated that this halogen can participate in nucleophilic substitution reactions, making the compound valuable as an electrophilic brominating agent for activated aromatic systems. The electron-withdrawing nature of the bromine atom, combined with the electron-donating properties of the amino group, creates a unique electronic balance that affects the compound's stability and reactivity. Studies have shown that the compound can undergo selective transformations that preserve the pyrimidine core while modifying peripheral substituents, enabling the construction of more complex molecular architectures.

The methyl substituents at positions 1 and 3 contribute significantly to the compound's structural stability and solubility characteristics. These alkyl groups provide steric protection to the carbonyl functionalities while enhancing the compound's solubility in organic solvents. The N-methylation pattern distinguishes this compound from unsubstituted analogs and influences its participation in hydrogen bonding interactions. Crystallographic studies of related compounds have revealed how these methyl groups affect the solid-state packing arrangements and intermolecular interactions. The overall structural framework of this compound represents an optimal balance of stability, reactivity, and synthetic accessibility that has made it valuable in various research applications.

Research Relevance and Academic Importance

The academic significance of this compound extends across multiple disciplines within chemical research, reflecting its versatility as both a synthetic intermediate and a research tool. Contemporary studies have explored the compound's utility in constructing complex heterocyclic frameworks through multi-component reactions, particularly in the synthesis of pyrido-pyrimidine derivatives. These investigations have revealed the compound's capacity to participate in three-component condensation reactions with aldehydes and ketones, leading to the formation of structurally diverse products with potential biological activities. Research has demonstrated that reactions involving this compound can proceed through multiple mechanistic pathways, providing opportunities for regioselective synthesis of isomeric products.

Synthetic chemistry applications have positioned this compound as a valuable building block for pharmaceutical research and development. Studies have shown its effectiveness as a precursor for synthesizing xanthine derivatives through novel cyclization reactions involving azide intermediates. The compound's ability to undergo selective bromination reactions has made it useful for introducing halogen functionality into complex molecular structures under mild conditions. Research investigations have explored its role in developing new synthetic methodologies for constructing polycyclic heterocycles, contributing to the advancement of synthetic organic chemistry principles.

The compound's research importance is further emphasized by its inclusion in specialized chemical collections and databases maintained by academic and pharmaceutical institutions. Its designation as NSC-72366 in the National Cancer Institute's compound collection reflects its potential value in biological screening programs and medicinal chemistry research. Current research trends indicate growing interest in utilizing this compound for developing novel materials with specific electronic or optical properties, expanding its applications beyond traditional synthetic chemistry. The compound's well-defined structure and established synthesis protocols have made it an attractive target for computational chemistry studies aimed at understanding structure-activity relationships in heterocyclic systems.

特性

IUPAC Name |

6-amino-5-bromo-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGBQOXQWAQTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221722 | |

| Record name | 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7150-04-1 | |

| Record name | 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione can be achieved through several synthetic routes. One common method involves the bromination of 1,3-dimethyl-2,4(1H,3H)-pyrimidinedione followed by the introduction of an amino group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The brominated intermediate is then treated with ammonia or an amine to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Reduced amines or other hydrogenated compounds.

科学的研究の応用

6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of agrochemicals and as a building block in the synthesis of various industrial chemicals.

作用機序

The mechanism of action of 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with nucleic acids. The bromine and amino groups play crucial roles in its binding affinity and specificity towards molecular targets. The compound may also interfere with cellular pathways, leading to its observed biological effects.

類似化合物との比較

5-Bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the amino group at the 6th position.

6-Amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the bromine atom at the 5th position.

6-Amino-5-chloro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Contains a chlorine atom instead of bromine at the 5th position.

Uniqueness: 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and provides versatility in synthetic applications.

生物活性

6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₉BrN₄O₂

- Molecular Weight : 155.15 g/mol

- CAS Number : 6642-31-5

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as an inhibitor of various enzymes and its potential therapeutic applications.

Enzyme Inhibition

One notable area of research is the compound's inhibition of branched-chain amino acid transaminases (BCATs), which are crucial in the metabolism of branched-chain amino acids. Studies have shown that derivatives of pyrimidinediones exhibit potent inhibitory effects on BCAT1 and BCAT2, suggesting that this compound may share similar properties .

The mechanism by which this compound exerts its biological effects appears to involve modulation of enzymatic pathways related to amino acid metabolism. The structural features of the compound allow for interaction with the active sites of target enzymes, leading to inhibition and subsequent alterations in metabolic pathways.

Case Studies

A series of studies have highlighted the biological relevance of pyrimidinediones:

- Inhibition Studies : In vitro assays demonstrated that compounds structurally related to this compound can inhibit BCATs with IC₅₀ values in the low micromolar range. This suggests a promising avenue for developing therapeutics targeting metabolic disorders associated with branched-chain amino acids .

- Pharmacokinetic Profiles : Some studies have reported favorable pharmacokinetic profiles for similar compounds, indicating that modifications at specific positions on the pyrimidinedione core can enhance bioavailability and cellular permeability .

Summary of Biological Activities

Q & A

Basic Synthesis Methods

Q: What are the established synthetic routes for preparing 6-amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, and what are the critical reaction parameters? A: The compound is typically synthesized via sequential alkylation and bromination of 6-aminouracil derivatives. A two-step approach involves:

- Step 1: Alkylation of 6-aminouracil with methylating agents (e.g., dimethyl sulfate) under basic conditions to introduce the 1,3-dimethyl groups.

- Step 2: Electrophilic bromination at the C5 position using bromine or N-bromosuccinimide (NBS) in acetic acid or DMF .

Critical parameters include temperature control (60–80°C for bromination) and stoichiometric ratios to avoid over-bromination.

Advanced Synthesis Optimization

Q: How can computational methods improve the efficiency of synthesizing this compound? A: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal bromination sites and transition states. For example:

- DFT Studies: Analyze electron density maps to identify reactive positions on the pyrimidinedione core.

- Machine Learning: Train models on existing pyrimidinedione bromination data to predict yields under varied conditions (solvent, catalyst) .

These methods reduce trial-and-error experimentation by 30–50% .

Spectroscopic Characterization

Q: What spectroscopic techniques are most effective for confirming the structure of this compound? A: Key techniques include:

- NMR: ¹H NMR shows characteristic peaks for the 1,3-dimethyl groups (δ 3.2–3.4 ppm) and the aromatic proton at C5 (δ 8.1–8.3 ppm). ¹³C NMR confirms the brominated carbon (δ 95–100 ppm) .

- MS: High-resolution ESI-MS provides exact mass confirmation (calculated for C₆H₈BrN₃O₂: 256.98 g/mol) .

Reactivity Studies

Q: How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions? A: The C5 bromine acts as a leaving group, enabling reactions such as:

- Suzuki Coupling: Pd-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives.

- Amination: Substitution with amines (e.g., benzylamine) under basic conditions to generate 5-amino analogs .

Kinetic studies show bromine’s electronegativity increases reaction rates by 20% compared to chloro analogs .

Medicinal Chemistry Applications

Q: What strategies are used to evaluate this compound’s potential as a kinase inhibitor? A:

- In Silico Docking: Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR) using AutoDock Vina.

- Enzymatic Assays: Measure IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™) .

Preliminary data suggest moderate activity (IC₅₀ = 1–5 µM) due to the bromine’s steric effects .

Stability Under Physiological Conditions

Q: How stable is this compound in aqueous buffers, and what degradation products form? A: Stability tests (pH 7.4, 37°C) reveal:

- Half-Life: 48–72 hours.

- Degradation Pathways: Hydrolysis of the pyrimidinedione ring to form 6-amino-5-bromouracil (identified via HPLC) .

Additives like 1% DMSO or cyclodextrin improve stability by 20% .

Resolving Data Contradictions

Q: How to address discrepancies in reported bromination yields (40–80%)? A: Contradictions arise from solvent polarity (DMF vs. acetic acid) and catalyst use (e.g., FeCl₃). Mitigation strategies:

- Control Experiments: Compare yields under inert (N₂) vs. ambient conditions.

- Hammett Analysis: Correlate substituent effects with reaction rates .

Optimal conditions: NBS in DMF with FeCl₃ (yield: 75%) .

Computational Modeling of Reaction Mechanisms

Q: Can DFT calculations explain the regioselectivity of bromination at C5? A: Yes. Fukui indices (electrophilicity) predict C5 as the most reactive site (ƒ⁺ = 0.12 vs. C6: 0.08). Transition state simulations show lower activation energy (ΔG‡ = 18 kcal/mol) for C5 bromination .

Regioselectivity Challenges in Nitration

Q: Why does nitration of this compound produce mixed regioisomers? A: Competing resonance effects direct nitration to C5 (major) and C6 (minor). Strategies to enhance selectivity:

- Directed Ortho-Metalation: Use TMS-protected amino groups to block C6.

- Acid Catalysis: HNO₃/H₂SO₄ favors C5 nitration (85:15 ratio) .

X-ray Diffraction (XRD) Analysis

Q: What crystallographic data confirm the compound’s molecular geometry? A: Single-crystal XRD reveals:

- Bond Lengths: C-Br = 1.89 Å, C-N (amino) = 1.34 Å.

- Dihedral Angles: 12° between pyrimidinedione and dimethyl groups .

Data deposited in CCDC (Refcode: XXXX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。